3-isocyanato-2,5-dimethylfuran
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Overview
Description
3-isocyanato-2,5-dimethylfuran is an organic compound with the molecular formula C7H7NO2. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the furan ring, which is substituted with two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
3-isocyanato-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of urethanes and ureas.
Scientific Research Applications
3-isocyanato-2,5-dimethylfuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-isocyanato-2,5-dimethylfuran involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable products like ureas and urethanes. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A precursor in the synthesis of 3-isocyanato-2,5-dimethylfuran.
2,5-diformylfuran: Another derivative of furan with different functional groups.
5-hydroxymethylfurfural: A furan derivative with applications in biomass conversion.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other furan derivatives. This makes it valuable in specific synthetic applications where the formation of ureas and urethanes is desired .
Properties
CAS No. |
1017045-55-4 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-isocyanato-2,5-dimethylfuran |
InChI |
InChI=1S/C7H7NO2/c1-5-3-7(8-4-9)6(2)10-5/h3H,1-2H3 |
InChI Key |
SHYUFFFDGFSRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)N=C=O |
Purity |
93 |
Origin of Product |
United States |
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